molecular formula C13H15NO3S B4769647 2-{[2-(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)-2-OXOETHYL]SULFANYL}ACETIC ACID

2-{[2-(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)-2-OXOETHYL]SULFANYL}ACETIC ACID

Cat. No.: B4769647
M. Wt: 265.33 g/mol
InChI Key: OQLIOZZEQNQSMK-UHFFFAOYSA-N
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Description

2-{[2-(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)-2-OXOETHYL]SULFANYL}ACETIC ACID is an organic compound that features a unique structure combining an indene moiety with an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)-2-OXOETHYL]SULFANYL}ACETIC ACID typically involves the following steps:

    Condensation Reaction: The starting material, 2,3-dihydro-1H-inden-2-ylamine, undergoes a condensation reaction with glycine to form an intermediate compound.

    Oxidation: The intermediate is then oxidized using an appropriate oxidizing agent to introduce the oxo group.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxidized intermediate with a suitable thiol compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thioether linkage, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted amines or thioethers.

Scientific Research Applications

2-{[2-(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)-2-OXOETHYL]SULFANYL}ACID has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 2-{[2-(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)-2-OXOETHYL]SULFANYL}ACETIC ACID exerts its effects involves its interaction with specific molecular targets. The indene moiety can interact with hydrophobic pockets in proteins, while the amino acid derivative can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-1H-inden-2-ylamino)acetic acid: Similar structure but lacks the thioether linkage.

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

    2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid: Another related compound with a similar core structure.

Uniqueness

2-{[2-(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)-2-OXOETHYL]SULFANYL}ACETIC ACID is unique due to its combination of an indene moiety with a thioether linkage and an amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c15-12(7-18-8-13(16)17)14-11-5-4-9-2-1-3-10(9)6-11/h4-6H,1-3,7-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLIOZZEQNQSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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